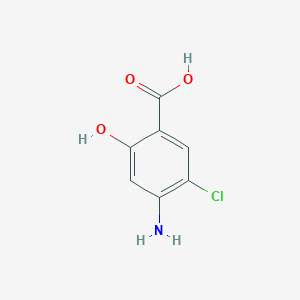

4-Amino-5-chloro-2-hydroxybenzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-5-chloro-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPNBRVAZXOPLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)N)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 5 Chloro 2 Hydroxybenzoic Acid

Established Synthetic Routes and Mechanistic Considerations

Traditional synthesis of this compound relies on multi-step pathways starting from readily available precursors, where the primary challenge lies in achieving the correct substitution pattern on the aromatic ring.

The synthesis of 4-Amino-5-chloro-2-hydroxybenzoic acid analogues, such as the methoxy (B1213986) and ethoxy variants, often originates from p-aminosalicylic acid (4-aminosalicylic acid). google.comgoogle.com A common pathway involves a sequence of reactions, including protection of reactive groups, chlorination, and subsequent deprotection or modification.

A representative synthesis for a closely related analogue, 4-amino-5-chloro-2-methoxybenzoic acid, starts with p-aminosalicylic acid and proceeds through several key transformations:

Methylation: The hydroxyl group of p-aminosalicylic acid is first converted to a methoxy group using a methylating agent like dimethyl sulfate (B86663). google.com

Chlorination: The resulting 4-amino-2-methoxybenzoic acid intermediate is then chlorinated. This step is crucial for introducing the chlorine atom at the desired position.

Hydrolysis: The final step often involves the hydrolysis of an ester intermediate, which may have been formed during the initial steps to protect the carboxylic acid. google.com

The table below outlines a typical reaction sequence for an analogue, demonstrating the multi-step nature of these syntheses.

| Step | Reaction | Reagents | Yield | Reference |

| 1 | Chlorination of 4-amino-2-methoxybenzoic acid methyl ester | N-chlorosuccinimide (NCS), DMF | 88.3% | google.com |

| 2 | Hydrolysis of 4-amino-5-chloro-2-methoxybenzoic acid methyl ester | Sodium Hydroxide, Methanol (B129727)/Water | 90.8% | google.com |

This interactive table summarizes key steps in the synthesis of a close analogue, highlighting the reagents and reported yields.

Achieving the correct substitution pattern (regioselectivity) on the benzene (B151609) ring is a central challenge in synthesizing this compound. The outcome of the chlorination step is dictated by the directing effects of the functional groups already present on the ring: the amino (-NH₂) and hydroxyl (-OH) groups are strong ortho-, para-directors, while the carboxylic acid (-COOH) is a meta-director.

When starting with 4-amino-2-hydroxybenzoic acid, the positions most activated towards electrophilic substitution are C3, C5, and C6. Research into the chlorination of similar substrates provides insight into controlling the reaction's regiochemistry. For instance, studies on 3-amino-5-hydroxybenzoate show that using N-chlorosuccinimide (NCS) selectively chlorinates the 2- and 6-positions. researchgate.net Achieving chlorination at a different position, such as C4 in that specific study, required a more complex approach involving perchlorination followed by selective removal of chlorine atoms (protodechlorination). researchgate.net

In the synthesis of the 4-amino-5-chloro-2-methoxy analogue, the chlorination of 4-amino-2-methoxybenzoic acid with NCS successfully places the chlorine at the C5 position. google.com This outcome is rationalized by the powerful ortho-directing effect of the methoxy group, which guides the incoming electrophile to the adjacent C5 position. The strategic use of specific reagents and the inherent electronic properties of the intermediates are thus paramount for directing the functionalization to the correct carbon atom.

Contemporary Synthetic Approaches and Innovations

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods, including the use of catalysts and adherence to green chemistry principles.

Catalysis plays a significant role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency. In the context of synthesizing substituted benzoic acids, catalysts are employed in various steps. For example, the reduction of a nitro group to an amine, a common transformation in these synthetic pathways, can be efficiently achieved using a palladium on carbon (Pd/C) catalyst. researchgate.net

Furthermore, electrophilic chlorination reactions are often facilitated by acid catalysts. A procedure for the synthesis of 5-chloro-2-hydroxybenzoic acid from a fluoro-substituted precursor utilizes concentrated sulfuric acid (H₂SO₄) to activate the chlorinating agent, N-bromosuccinimide (NBS), leading to an 85% yield. chemicalbook.com The design of these reactions involves selecting the appropriate catalyst and conditions to maximize the rate and selectivity of the desired transformation.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceutical intermediates. One major area of innovation is the use of biocatalysis and renewable feedstocks. For example, research has demonstrated the bio-based production of 4-hydroxybenzoic acid, a parent compound, using engineered microorganisms like coryneform bacterium. greenchemicals.co.jp This approach avoids petrochemical-based routes like the Kolbe-Schmitt reaction and helps build a more sustainable and decarbonized manufacturing process. greenchemicals.co.jp

Another innovative green technique is the use of non-traditional activation methods, such as high hydrostatic pressure (HHP), also known as barochemistry. rsc.org Applying high pressure can activate chemical reactions, often reducing the need for high temperatures or hazardous solvents, making it a promising tool for future large-scale green chemical synthesis. rsc.org Developing a biocatalytic or HHP-assisted method for the chlorination step in the synthesis of this compound would represent a significant advancement in green synthetic route development.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To make a synthetic route viable for industrial production, it is essential to optimize reaction parameters to maximize product yield and purity while minimizing costs and waste. This involves systematically studying the effects of variables such as temperature, reaction time, solvent, and the molar ratio of reactants and catalysts.

For instance, a patented method for synthesizing 4-amino-5-chloro-2-methoxybenzoic acid specifies a precise 1:1 molar ratio of the substrate to N-chlorosuccinimide and a reaction time of 3 hours at 70°C to achieve a high yield (88.3%) in the chlorination step. google.com Another procedure for making 5-chloro-2-hydroxybenzoic acid specifies using 1.05 equivalents of both sulfuric acid and NBS at room temperature to obtain an 85% yield. chemicalbook.com

Research on the synthesis of mesalamine (5-aminosalicylic acid) provides a clear example of process optimization, where parameters for a hydrogenation step were systematically varied.

| Catalyst Loading (w/w) | Temperature (°C) | Time (h) | Yield (%) |

| 5% | 80 | 8 | 85 |

| 10% | 80 | 6 | 93 |

| 10% | 70 | 6 | 89 |

| 10% | 90 | 6 | 93 |

This interactive table, based on data for a related synthesis researchgate.net, illustrates how adjusting catalyst loading, temperature, and time can significantly impact product yield.

Such optimization studies are critical for developing robust, efficient, and economically viable manufacturing processes for complex molecules like this compound.

Advanced Purification and Isolation Techniques for Target Compound

The successful synthesis of this compound is contingent not only on the reaction pathway but also on the meticulous application of purification and isolation techniques to obtain the compound at the desired level of purity. Research into the synthesis of this compound and structurally similar analogues reveals several key methodologies employed for purification, primarily centered around crystallization, extraction, and decolorization processes. These techniques are often used in combination to effectively remove impurities, unreacted starting materials, and reaction byproducts.

A prevalent method for isolating crude products from a reaction mixture involves inducing precipitation. This is frequently achieved by altering the solvent composition, such as by adding the reaction mixture to a non-solvent like ice water. google.com Another critical technique is adjusting the pH of the aqueous solution containing the product. For acidic compounds like benzoic acid derivatives, careful acidification to a specific pH can cause the target molecule to precipitate out of the solution while impurities remain dissolved. google.comgoogle.com For instance, in the synthesis of a related compound, the pH was adjusted to 5 ± 0.2 with dilute hydrochloric acid to precipitate the final product. google.com

Following initial isolation, recrystallization is a fundamental technique for enhancing purity. This process relies on the principle of differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. The crude product is dissolved in a suitable solvent at an elevated temperature to create a saturated solution, which is then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of purified crystals, while impurities are left behind in the mother liquor. Common solvent systems reported for analogous compounds include ethanol (B145695)/water and methanol/water mixtures. rsc.orgprepchem.com The choice of solvent is critical and is determined empirically to maximize the recovery of the pure compound while effectively excluding impurities.

In instances where colored impurities are present, treatment with activated carbon or decolourising charcoal is a common and effective step. google.comrsc.org This is typically performed by adding the charcoal to a solution of the crude product, heating the mixture for a short period, and then removing the charcoal via hot filtration. google.comrsc.org The porous nature of the activated carbon allows it to adsorb high-molecular-weight colored impurities.

Liquid-liquid extraction is another cornerstone of purification, used to separate the product from a reaction mixture based on its differential solubility in two immiscible liquid phases, often an aqueous phase and an organic solvent like ethyl acetate. nih.gov After extraction, the organic layer containing the desired compound is washed, dried over an anhydrous salt such as sodium sulfate to remove residual water, and then concentrated under reduced pressure to yield the isolated product. nih.gov

The final step in the purification process is the physical collection of the solid material, typically through vacuum filtration, followed by thorough washing and drying to remove any remaining solvent. google.comrsc.orgprepchem.com

The table below summarizes purification techniques documented for compounds structurally related to this compound, providing insight into the methods applicable for its purification.

| Purification Technique | Compound | Details | Reference |

| Precipitation | 4-amino-5-chloro-2-methoxybenzoic acid | Poured into ice water to precipitate the solid intermediate. | google.com |

| pH Adjustment | 4-amino-5-chloro-2-methoxybenzoic acid | pH of the aqueous solution was adjusted to 5 ± 0.2 using 3mol/L HCl to precipitate the final product. | google.com |

| pH Adjustment | 2-chloro-5-amino-benzoic acid | pH of the solution was adjusted to within the range of 2.5 to 3.5 for precipitation. | google.com |

| Recrystallization | 2-((4-chloro-2 nitrophenyl)amino)- benzoic acid | Recrystallized from an EtOH/water mixture. | rsc.org |

| Recrystallization | 2-Amino-5-chloro-4'-hydroxybenzophenone | Recrystallized from a methanol-water mixture. | prepchem.com |

| Decolorization | 4-amino-5-chloro-2-methoxybenzoic acid | Activated carbon was added to the solution and refluxed for 30 minutes. | google.com |

| Decolorization | 2-(2-amino-4-chloro-anilino) benzoic acid | Decolourising charcoal was added and the mixture was filtered while hot. | rsc.org |

| Extraction | 5-Chloro-2-hydroxybenzoic acid | Extracted with ethyl acetate; the organic layer was dried over anhydrous Na2SO4 and concentrated. | nih.gov |

Chemical Reactivity and Transformation Pathways of 4 Amino 5 Chloro 2 Hydroxybenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on this molecule is less common than electrophilic substitution. libretexts.org For an SNAr reaction to occur, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.orgyoutube.com In 4-Amino-5-chloro-2-hydroxybenzoic acid, the chlorine atom could potentially serve as a leaving group. The presence of the deactivating carboxylic acid group is not sufficient to strongly activate the ring for nucleophilic attack. However, under specific conditions, such as with a very strong nucleophile or in the presence of a catalyst, substitution of the chlorine atom may be possible. The rate-determining step in such a reaction is typically the initial attack by the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemrxiv.org

Reactions Involving Carboxylic Acid, Amino, and Hydroxyl Functional Groups

The functional groups of this compound each exhibit characteristic reactions.

The carboxylic acid group readily undergoes esterification when reacted with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. bond.edu.au For instance, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 4-amino-5-chloro-2-hydroxybenzoate. bond.edu.au The reaction is reversible and typically requires driving the equilibrium towards the product, for example, by using an excess of the alcohol or by removing the water formed during the reaction.

Amidation, the reaction of the carboxylic acid with an amine to form an amide, is also a key transformation. nih.gov This reaction often requires the use of coupling agents or the conversion of the carboxylic acid into a more reactive derivative, such as an acid chloride, to proceed efficiently. nih.govchemicalforums.com

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reactants | Product | Conditions |

| Esterification | This compound + Alcohol (e.g., Methanol) | 4-Amino-5-chloro-2-hydroxybenzoate ester | Acid catalyst (e.g., H₂SO₄), Heat |

| Amidation | This compound + Amine | 4-Amino-5-chloro-2-hydroxybenzamide | Coupling agent or conversion to acid chloride |

The amino group is nucleophilic and can be readily acylated or alkylated. N-acylation involves the reaction of the amino group with an acyl halide or an acid anhydride (B1165640) to form an amide. For example, treatment with acetic anhydride would yield 4-acetamido-5-chloro-2-hydroxybenzoic acid. This reaction is often used to protect the amino group during other chemical transformations. chemicalforums.com A related synthesis involves the chlorination of 4-acetylamino-2-hexyloxybenzoic acid methyl ester with N-chlorosuccinimide to produce 4-acetylamino-5-chloro-2-hexyloxybenzoic acid methyl ester. prepchem.com

N-alkylation, the addition of an alkyl group to the nitrogen atom, can also occur but may be more challenging to control, as multiple alkylations can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.

Oxidative and Reductive Transformations

The functional groups on this compound are susceptible to both oxidation and reduction. The amino and hydroxyl groups are particularly sensitive to oxidation. Mild oxidation of the amino group could potentially lead to the formation of a nitroso or nitro compound, while stronger oxidizing agents might lead to the degradation of the aromatic ring. sciencemadness.org The oxidation of amino acids with agents like chloramine-T has been shown to yield aldehydes or nitriles. sciencemadness.org

Conversely, the molecule as a whole does not have easily reducible groups other than the potential for reduction of the carboxylic acid to an alcohol, which would require strong reducing agents like lithium aluminum hydride. If a nitro-group were present (as in a synthetic precursor), it could be readily reduced to the amino group using reagents such as iron or zinc in acidic conditions. youtube.com

Acid-Base Equilibria and Protonation State Dynamics

In strongly acidic solutions (low pH): The amino group will be protonated (-NH3+), and the carboxylic acid and hydroxyl groups will be in their neutral forms (-COOH, -OH). The molecule will have a net positive charge.

In neutral solutions: The carboxylic acid will likely be deprotonated (-COO-), and the amino group will be protonated (-NH3+), forming a zwitterion. The hydroxyl group's protonation state will depend on its pKa.

In strongly basic solutions (high pH): The carboxylic acid and hydroxyl groups will be deprotonated (-COO-, -O-), and the amino group will be in its neutral form (-NH2). The molecule will have a net negative charge.

The pKa values of the functional groups are influenced by the other substituents on the ring. For comparison, the pKa of the carboxylic acid group in 5-chlorosalicylic acid is around 2.7, and the pKa of the hydroxyl group is approximately 12.5. ebi.ac.uknih.gov The amino group in anilines typically has a pKa of around 4-5. The exact pKa values for this compound would require experimental determination but can be estimated from these related structures.

Table 2: Estimated Protonation States at Different pH Values

| pH Range | Carboxylic Acid Group | Amino Group | Hydroxyl Group | Net Charge |

| Strongly Acidic (pH < 2) | -COOH | -NH₃⁺ | -OH | Positive |

| Moderately Acidic (pH 3-4) | -COO⁻ | -NH₃⁺ | -OH | Neutral (Zwitterion) |

| Basic (pH > 10) | -COO⁻ | -NH₂ | -O⁻ | Negative |

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics and thermodynamics of reactions involving this compound are governed by the stability of intermediates and products.

Electrophilic Aromatic Substitution: The rate of these reactions is influenced by the stability of the carbocation intermediate (arenium ion). The strong electron-donating resonance effects of the -OH and -NH2 groups stabilize this intermediate, thereby increasing the reaction rate compared to benzene (B151609). However, the electron-withdrawing inductive effects of the -Cl and -COOH groups have a counteracting, rate-decreasing effect. The reaction is typically under kinetic control, with the substitution pattern determined by the fastest-formed intermediate.

Nucleophilic Aromatic Substitution: The rate-determining step is generally the formation of the negatively charged Meisenheimer complex. libretexts.org The reaction is favored thermodynamically if the leaving group is stable and the resulting product is lower in energy. The electronegativity of the halogen can influence the rate, with fluorine often being the most effective at activating the ring for nucleophilic attack despite being a poor leaving group, because the first step of the mechanism is rate-limiting. youtube.com

Esterification/Amidation: These are equilibrium-controlled processes. The thermodynamics can be shifted by applying Le Chatelier's principle, for example, by removing water to favor product formation. The kinetics can be enhanced by using a catalyst or by increasing the temperature.

Acid-Base Reactions: These are typically very fast, diffusion-controlled reactions. The equilibrium position is determined by the relative pKa values of the reacting species, which is a thermodynamic consideration.

Synthesis and Exploration of Derivatives and Analogues of 4 Amino 5 Chloro 2 Hydroxybenzoic Acid

Design Principles for Derivative Synthesis

The design of derivatives of 4-amino-5-chloro-2-hydroxybenzoic acid is guided by established principles of medicinal chemistry and organic synthesis. The primary objectives are to explore the structure-activity relationships (SAR) by systematically modifying the functional groups and the aromatic core. Key design strategies include:

Functional Group Modification: The carboxylic acid, phenolic hydroxyl, and amino moieties are prime targets for chemical derivatization. Esterification or amidation of the carboxylic acid can alter solubility and cell permeability. The phenolic hydroxyl can be etherified or acylated to probe the importance of the hydrogen-bonding donor capability of this group. The amino group offers a rich platform for modifications such as acylation, sulfonylation, and the formation of Schiff bases, which can introduce a wide array of substituents and explore different spatial and electronic environments.

Bioisosteric Replacement: This principle involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of enhancing a desired biological activity or attenuating toxicity. For instance, the carboxylic acid could be replaced with a tetrazole ring, or the chloro substituent could be replaced with other halogens like bromo or iodo to modulate the electronic and lipophilic character of the molecule.

Scaffold Hopping: In some instances, the entire this compound core may be used as a starting point to design more complex molecules where the fundamental pharmacophoric elements are retained but are embedded within a different structural framework.

These design principles are systematically applied to generate libraries of compounds that can be screened for their biological properties, leading to a deeper understanding of the pharmacophore and the potential for developing new therapeutic agents.

Carboxylic Acid and Phenolic Derivatives

The carboxylic acid and phenolic hydroxyl groups of this compound are readily amenable to chemical modification.

The carboxylic acid functionality can be converted into a variety of derivatives. A common transformation is esterification , which is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, in a process known as Fischer esterification. britannica.com This reaction is often driven to completion by removing the water formed during the reaction. britannica.com Alternatively, esters can be synthesized by treating a salt of the carboxylic acid with an alkyl halide. britannica.com Another important derivative is the acyl chloride , which can be prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). britannica.com Acyl chlorides are highly reactive intermediates and serve as precursors for the synthesis of esters and amides under milder conditions than direct reactions with the carboxylic acid. britannica.com

The phenolic hydroxyl group can also be modified to explore its role in biological activity. Etherification of the hydroxyl group, for instance by reaction with an alkyl halide in the presence of a base, yields phenolic ethers. A specific example is the methylation using dimethyl sulfate (B86663) to produce 4-amino-5-chloro-2-methoxybenzoic acid. google.com This modification removes the acidic proton of the phenol (B47542) and alters its hydrogen bonding capacity.

| Derivative Type | General Method | Reagents |

| Carboxylic Ester | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| Acyl Chloride | Acylation | Thionyl Chloride (SOCl₂) |

| Phenolic Ether | Williamson Ether Synthesis | Alkyl Halide, Base |

| 2-Methoxy derivative | Methylation | Dimethyl Sulfate, Potassium Hydroxide |

Amino Group Modifications (e.g., Sulfonamides, Schiff Bases)

The amino group at the 4-position of the benzene (B151609) ring is a key site for derivatization, allowing for the introduction of a wide range of functionalities, including sulfonamides and Schiff bases.

Sulfonamides are a well-established class of compounds in medicinal chemistry. ekb.eg Derivatives of this compound can be prepared by reacting the amino group with a sulfonyl chloride in the presence of a base. nih.gov This reaction leads to the formation of a stable sulfonamide linkage. The properties of the resulting molecule can be fine-tuned by varying the substituent on the sulfonyl chloride.

Schiff bases , or imines, are formed by the condensation of the primary amino group with an aldehyde or a ketone. nih.govekb.eg The reaction is typically carried out by refluxing equimolar amounts of the amine and the carbonyl compound in an alcoholic solvent, sometimes with a catalytic amount of acid. ekb.egirespub.com For example, a Schiff base can be synthesized from 4-amino-2-hydroxybenzoic acid and 2-hydroxybenzaldehyde in methanol (B129727). irespub.com These Schiff bases can also act as ligands to form metal complexes. irespub.com

A study detailed the synthesis of a Schiff base from 5-chloro-2-aminobenzoic acid and 4-nitrobenzaldehyde. The reaction was conducted in hot absolute ethanol (B145695) with a few drops of glacial acetic acid. nih.govijmcmed.org

| Derivative | Reactants | Solvent | Conditions |

| Schiff Base | 4-amino-2-hydroxybenzoic acid, 2-hydroxybenzaldehyde | Methanol | Reflux |

| Schiff Base | 5-chloro-2-aminobenzoic acid, 4-nitrobenzaldehyde | Absolute Ethanol | Hot, Glacial Acetic Acid |

| Sulfonamide | 2-aminobenzoic acid derivative, Sulfonyl chloride | Basic water | Room Temperature |

Halogen and Other Ring Substitutions

Further diversification of the this compound structure can be achieved by altering the substitution pattern on the aromatic ring. This includes modifying the existing halogen or introducing new substituents.

While the parent molecule contains a chlorine atom at the 5-position, synthetic strategies can be employed to introduce other halogens such as bromine or iodine. For instance, a related compound, 4-amino-2-hydroxybenzoic acid, can undergo halogenation to yield 4-amino-3,5-dihalo-2-hydroxybenzoic acid derivatives. google.com The choice of halogenating agent and reaction conditions determines the position and extent of halogenation.

In some cases, the existing chloro group can be replaced or other positions on the ring can be functionalized. For example, in the synthesis of related benzamides, modifications at the 5-position of the 4-amino-2-methoxybenzoyl moiety have been shown to significantly influence biological activity. nih.gov

It has been demonstrated that 5-amino-2-hydroxybenzoic acid can be converted to 5-chloro-2-hydroxybenzoic acid via a Sandmeyer-type reaction, where the amino group is first diazotized and then displaced by a chlorine atom. nih.gov This highlights the possibility of introducing a variety of substituents at this position.

Structure-Reactivity Relationships in Analogues

The systematic synthesis of derivatives and analogues of this compound allows for the investigation of structure-reactivity relationships (SRR) and structure-activity relationships (SAR). These studies are crucial for understanding how specific structural features influence the chemical reactivity and biological properties of the compounds.

A study on a series of 4-amino-5-chloro-2-ethoxybenzamides bearing different heteroalicyclic moieties revealed important SAR insights. nih.gov It was found that replacing the morpholine (B109124) oxygen of a lead compound with other atoms like sulfur or nitrogen generally maintained or improved gastroprokinetic activity. nih.gov Furthermore, the spatial orientation of substituents, such as an N-benzyl group, was found to have a significant impact on the activity. nih.gov Computer-aided molecular modeling, including superimposition of different analogues, can be a powerful tool to rationalize these observations and guide the design of new, more potent compounds. nih.gov

In another example, modifications to the benzamide (B126) portion of 2-(sulfonamido)-N-benzamides showed that smaller substituents at the 5-position of the benzamide ring (such as chloro, methyl, or fluoro) were well-tolerated, while larger groups led to a loss of activity. nih.gov This suggests that the steric environment around this part of the molecule is critical for its biological function. nih.gov

These examples underscore the importance of systematic structural modifications to elucidate the key features responsible for a compound's activity and to optimize its properties.

Theoretical and Computational Chemistry of 4 Amino 5 Chloro 2 Hydroxybenzoic Acid

Electronic Structure and Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. mdpi.com The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netniscpr.res.in

Table of Frontier Orbital Energies for Related Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Salicylic (B10762653) Acid | B3LYP/6-311++G(d,p) | -6.920 | -1.533 | 5.387 | researchgate.net |

| Benzoic Acid Derivative (PTMTBA) | DFT | -6.303 | -2.243 | 4.060 | niscpr.res.in |

| Salicylic Acid (in water) | B3LYP/6-311++G(d,p) | -6.855 | -2.062 | 4.793 | mwjscience.com |

Conformational Landscape and Energetic Profiling

The conformational preferences of salicylic acid derivatives are dominated by the formation of a strong intramolecular hydrogen bond. Computational studies on salicylic acid and 5-chlorosalicylic acid (5-ClSA) have identified several possible conformers based on the rotation of the hydroxyl and carboxylic acid groups. researchgate.netmdpi.com

For nearly all salicylic acid derivatives, the most stable conformer is a planar structure where the phenolic hydroxyl group acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid group. researchgate.netstackexchange.com This interaction forms a stable six-membered ring, a motif that significantly influences the molecule's geometry and properties. For 5-ClSA, DFT calculations (B3LYP/6-311++G(d,p)) identified the most stable conformer as this intramolecularly hydrogen-bonded form, designated C1. researchgate.net A second, less stable conformer involves the phenolic hydroxyl group donating a hydrogen bond to the hydroxyl oxygen of the carboxylic group; this conformer is typically higher in energy by several kJ/mol. stackexchange.com

For 4-Amino-5-chloro-2-hydroxybenzoic acid, it is highly probable that the global minimum energy conformation also features this planar, intramolecularly hydrogen-bonded structure. The planarity facilitates π-electron delocalization across the aromatic system, which is further stabilized by the resonance effects of the amino and hydroxyl groups.

Table of Stable Conformers for Salicylic Acid Derivatives

| Compound | Most Stable Conformer Description | Key Feature | Computational Method | Reference |

|---|---|---|---|---|

| Salicylic Acid | Planar, phenolic OH donates H-bond to carbonyl O | Intramolecular H-bond (S(6) motif) | B3LYP-D3/6-311++G(d,p) | mdpi.com |

| 5-Chlorosalicylic Acid | C1 form, analogous to the stable salicylic acid conformer | Intramolecular H-bond | B3LYP/6-311++G(d,p) | researchgate.net |

| Salicylamide-Based Peptidomimetics | Multiple low-energy conformers searched | Flexible side chains | DFT | researchgate.net |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules.

Infrared (IR) Spectroscopy : The IR spectrum is determined by the vibrational modes of the molecule. For this compound, key vibrational bands can be predicted based on analyses of related structures like 5-chlorosalicylic acid and 4-aminosalicylic acid. ebi.ac.ukresearchgate.net The intramolecular hydrogen bond has a profound effect, causing a significant broadening and red-shifting of the phenolic O-H stretching vibration (typically appearing in the 3500–2500 cm⁻¹ region) and a lowering of the C=O stretching frequency (around 1670-1680 cm⁻¹) compared to compounds without this bond. ebi.ac.ukfarmaceut.org The N-H stretching vibrations of the amino group would be expected in the 3400-3200 cm⁻¹ range, while the C-Cl stretch would appear at lower frequencies.

NMR Spectroscopy : Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). For this compound, the aromatic protons would show distinct signals influenced by the electronic effects of the three substituents. The electron-donating -OH and -NH₂ groups would shield adjacent protons (shifting them upfield), while the electron-withdrawing -Cl and -COOH groups would deshield them (shifting them downfield). The proton of the intramolecular hydrogen bond is expected to be highly deshielded, appearing at a very low field (δ > 12 ppm). psu.edu

UV-Vis Spectroscopy : The electronic absorption spectra of salicylic acid derivatives are characterized by π → π* transitions. researchgate.net Salicylic acid itself shows absorption maxima around 238 nm and 308 nm. The introduction of the amino group (an auxochrome) and the chloro group is expected to cause a bathochromic (red) shift in these absorption bands. Theoretical calculations using Time-Dependent DFT (TD-DFT) can accurately predict these electronic transitions and correlate them with experimental spectra. researchgate.net

Table of Key Predicted Vibrational Frequencies (cm⁻¹) for Related Compounds

| Vibrational Mode | Salicylic Acid (Calc.) | 5-Chlorosalicylic Acid (Exp.) | Salicylamide (Exp.) | Reference |

|---|---|---|---|---|

| O-H Stretch (phenolic) | ~3500-2500 (broad) | ~3500-2500 (broad) | ~3500-2500 (broad) | ebi.ac.ukfarmaceut.orgpsu.edu |

| N-H Stretch | N/A | N/A | 3427, 3332 | echemcom.com |

| C=O Stretch | ~1680 | 1678 | 1676 | ebi.ac.ukfarmaceut.orgechemcom.com |

Molecular Dynamics Simulations of Compound Behavior

MD simulations could be employed to:

Analyze Solvation : Simulate the molecule in various solvents to understand how solvent molecules arrange around its functional groups and to calculate properties like the solvation free energy.

Study Conformational Dynamics : Explore the flexibility of the molecule and the stability of its intramolecular hydrogen bond over time at different temperatures.

Investigate Aggregation : Model the self-assembly and supramolecular organization of multiple molecules, providing insight into the initial stages of crystal formation or aggregation in solution. This would be particularly useful for understanding how intermolecular hydrogen bonds and other non-covalent interactions drive the formation of larger structures.

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations provide a suite of reactivity descriptors that quantify the chemical behavior of a molecule. These are derived from the energies of the frontier molecular orbitals. biointerfaceresearch.comnih.gov Key descriptors include:

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. niscpr.res.in

Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω) : A measure of the energy stabilization when the system acquires additional electronic charge.

Table of Calculated Reactivity Descriptors for Related Acids

| Compound | Method | Hardness (η) | Chemical Potential (μ) | Electrophilicity (ω) | Reference |

|---|---|---|---|---|---|

| Salicylic Acid (gas) | B3LYP/6-311++G(d,p) | 2.396 | -4.426 | 4.088 | mwjscience.com |

| para-Aminosalicylic Acid (gas) | DFT | Relatively low | - | - | researchgate.net |

| Benzoic Acid Derivative (PTMTBA) | DFT | 2.030 | -4.273 | 4.489 | niscpr.res.in |

Intermolecular Interactions and Supramolecular Assembly Studies

The crystal engineering and supramolecular assembly of substituted benzoic acids are primarily governed by robust and directional hydrogen bonds. The carboxylic acid group is a powerful functional group for forming predictable supramolecular synthons. researchgate.net The most common motif is the formation of a cyclic dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups, creating a stable eight-membered ring known as the R²₂(8) motif.

In addition to this primary interaction, the other functional groups on this compound—the hydroxyl, amino, and chloro groups—provide additional sites for non-covalent interactions. These allow for the formation of more complex, three-dimensional networks. The amino group can act as a hydrogen bond donor, while the phenolic hydroxyl and chloro groups can act as acceptors, leading to a rich variety of potential intermolecular contacts that stabilize the crystal lattice. researchgate.net

The hydrogen bonding network of this compound is expected to be complex, featuring both intramolecular and intermolecular interactions.

Intramolecular Hydrogen Bonding : As established in section 5.2, the most significant intramolecular interaction is the O-H···O=C hydrogen bond between the ortho-hydroxyl and carboxylic acid groups. chemistryguru.com.sg This bond creates a planar six-membered S(6) ring motif, which is a defining structural feature of salicylic acids. This interaction is critical as it planarizes the molecule and influences its acidity and spectroscopic properties. stackexchange.comebi.ac.uk

Advanced Spectroscopic and Crystallographic Characterization of 4 Amino 5 Chloro 2 Hydroxybenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

In ¹H NMR, the aromatic protons of 4-Amino-5-chloro-2-hydroxybenzoic acid would likely appear as distinct singlets due to their isolation from each other. The chemical shifts would be influenced by the electronic effects of the amino, chloro, hydroxyl, and carboxylic acid groups.

For comparison, the ¹H and ¹³C NMR spectra of amides of 5-chlorosalicylic acid have been reported in DMSO-d₆. For instance, in 5-chloro-2-hydroxy-N-phenethylbenzamide, the aromatic protons of the 5-chlorosalicylamide (B1209129) moiety appear at δ 7.93 (d, J = 2.6 Hz, H6), 7.41 (dd, J = 8.8 Hz, J = 2.2 Hz, H4), and 6.94 (d, J = 9.16 Hz, H3). The corresponding ¹³C NMR signals for this moiety are observed at δ 167.3, 158.5, 133.2, 127.3, 122.3, 119.3, and 116.9. mdpi.com

A complete assignment of the ¹H and ¹³C NMR spectra for 4-aminosalicylic acid (4-ASA) and 5-aminosalicylic acid (5-ASA) in DMSO-d₆ has been achieved through 1D and 2D NMR experiments. scispace.com The carboxylic carbon in salicylic (B10762653) acid and its amino derivatives resonates at approximately 172 ppm. scispace.com

Table 1: Comparative ¹H and ¹³C NMR Data for Related Salicylic Acid Derivatives

| Compound | Nucleus | Chemical Shift (δ) ppm |

|---|---|---|

| 5-chloro-2-hydroxy-N-phenethylbenzamide mdpi.com | ¹H | 12.59 (bs, OH), 8.97 (t, NH), 7.93 (d, H6), 7.41 (dd, H4), 6.94 (d, H3) |

| ¹³C | 167.3 (C=O), 158.5 (C-OH), 133.2, 127.3, 122.3, 119.3, 116.9 (Aromatic C) |

| 4-aminosalicylic acid (4-ASA) scispace.com | ¹³C | 171.87 (C-7), 159.99 (C-2), 153.00 (C-4), 132.51 (C-6), 107.59 (C-1), 107.53 (C-5), 102.53 (C-3) |

Note: Data presented is for analogous compounds and not for this compound itself.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and molecular structure of a compound.

For this compound, specific experimental FTIR and Raman spectra are not widely published. However, studies on related compounds allow for the prediction of key vibrational modes. The FTIR spectrum of 4-aminosalicylic acid (4-ASA) shows characteristic bands for the N-H stretching of the amino group at 3490 and 3381 cm⁻¹. d-nb.info The C=O stretching of the carboxylic acid group is observed as a strong absorption at 1610 cm⁻¹. d-nb.info

A detailed study on 5-chlorosalicylic acid (5C2HBA) has provided a complete assignment of its vibrational modes through experimental FTIR and FT-Raman data, supported by theoretical calculations. ebi.ac.uk The study highlights the influence of the chloro and hydroxyl groups, as well as intramolecular hydrogen bonding, on the vibrational frequencies of the carboxylic acid group. ebi.ac.uk

Table 2: Key FTIR Vibrational Frequencies for 4-Aminosalicylic Acid

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (-NH₂) | Asymmetric N-H Stretch | 3490 | d-nb.info |

| Symmetric N-H Stretch | 3381 | d-nb.info |

Note: The data pertains to 4-aminosalicylic acid.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are employed to study the electronic transitions within a molecule. For this compound, detailed photophysical studies are lacking. However, research on 5-chlorosalicylic acid (5ClSA) and 4-aminosalicylic acid provides valuable insights.

The photophysics of 5ClSA has been investigated in detail, revealing a large Stokes-shifted emission band, which is indicative of an excited-state intramolecular proton transfer (ESIPT) process. researchgate.net The absorption maxima of 5ClSA are slightly red-shifted compared to salicylic acid.

The UV-Vis spectrum of 4-aminosalicylic acid (4-ASA) has been recorded in the range of 200 nm to 800 nm. researchgate.net Co-crystals of 4-ASA with sulfamethazine (B1682506) have been analyzed by UV-Vis spectrophotometry at 244 nm and 299 nm. mdpi.com

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways. While specific high-resolution mass spectrometry data and fragmentation studies for this compound are not available, data for 4-aminosalicylic acid (4-ASA) can be referenced.

The mass spectrum of 4-ASA has been recorded, and its fragmentation pattern can be analyzed to understand the stability of different fragments. massbank.eu In negative-ion MS-MS, olsalazine, a derivative of 4-ASA, shows characteristic losses of water, formic acid, carbon dioxide, and carbon monoxide. dokumen.pub Ruthenium complexes containing 4-aminosalicylic acid as a ligand have also been characterized by mass spectrometry, which revealed fragments corresponding to the ligand. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. There are no published single-crystal X-ray diffraction studies for this compound.

However, extensive crystallographic studies have been conducted on its analogues. The crystal structures of several solvates and molecular salts of 4-aminosalicylic acid (4-ASA) have been determined, including those with dioxane, morpholine (B109124), and piperazine. acs.org Additionally, the crystal structures of co-crystals of 4-ASA with various coformers like isonicotinamide (B137802) and caffeine (B1668208) have been reported. nih.govebi.ac.ukresearchgate.net

Similarly, the crystal structures of three N-substituted 5-chlorosalicylamides have been determined, revealing different types of hydrogen bonding that influence the formation of linear chains in the solid state. mdpi.com Complexes of 5-chlorosalicylic acid with theophylline (B1681296) and transition metals have also been structurally characterized. capes.gov.brscispace.com These studies on related compounds provide a framework for understanding the potential crystal packing and hydrogen bonding networks in this compound.

Chiroptical Spectroscopies (if relevant to chiral derivatives)

Chiroptical spectroscopies, such as circular dichroism (CD), are used to study chiral molecules. There is no information in the searched literature to suggest that chiral derivatives of this compound are a significant area of research. However, studies on chiral B-chiral bis(salicylato)borate anions, including those derived from 5-chlorosalicylic acid, have been reported, demonstrating a distinct red shift in the CD spectral features. rsc.org This indicates that if chiral derivatives of this compound were to be synthesized, chiroptical techniques would be valuable for their characterization.

Molecular and Biochemical Interaction Studies Involving 4 Amino 5 Chloro 2 Hydroxybenzoic Acid Mechanistic Focus

Molecular Target Binding Affinities and Specificity

Research into the specific molecular targets of 4-Amino-5-chloro-2-hydroxybenzoic acid is an evolving area. However, studies on closely related analogs, particularly derivatives of 4-Amino-5-chloro-2-methoxybenzoic acid, provide significant insights into its potential binding affinities. These derivatives have been identified as potent ligands for serotonin (B10506) (5-HT) receptors.

Specifically, a series of N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)benzamide derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have demonstrated high binding affinity for both serotonin 5-HT3 and dopamine (B1211576) D2 receptors. nih.gov For instance, the (R)-enantiomer of 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide showed strong affinity for both dopamine D2 and 5-HT3 receptors, while the (S)-enantiomer was a potent and selective ligand for the 5-HT3 receptor. nih.gov

Furthermore, esters derived from 4-amino-5-chloro-2-methoxybenzoic acid have been found to be potent 5-HT4 receptor agonists. nih.gov Several of these compounds exhibited nanomolar affinity for the 5-HT4 receptor, with Ki values as low as 0.26 nM. nih.gov These findings suggest that this compound itself may interact with serotonin receptors, although its precise binding affinity and specificity for different receptor subtypes require direct experimental validation. The structural similarities between these active derivatives and the parent compound strongly support the hypothesis of shared molecular targets.

Table 1: Binding Affinities of 4-Amino-5-chloro-2-methoxybenzoic Acid Derivatives for Serotonin Receptors

| Compound/Derivative | Receptor Target | Binding Affinity (Ki) | Reference |

| 2-[(cis- and trans-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2- methoxybenzoate (7g) | 5-HT4 | 0.26 ± 0.06 nM | nih.gov |

| 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5- chloro-2-ethoxybenzamide (3a) derivative (7a) | 5-HT4 | 1.07 ± 0.5 nM | nih.gov |

| 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5- chloro-2-ethoxybenzamide (3a) derivative (7k) | 5-HT4 | 1.0 ± 0.3 nM | nih.gov |

| 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (82) | Dopamine D2 | 17.5-61.0 nM (IC50) | nih.gov |

Note: The table presents data for derivatives of this compound, providing an indication of potential molecular targets.

Enzyme Active Site Interaction Mechanisms and Inhibition Kinetics

The interaction of this compound with enzyme active sites has been explored through studies on related hydroxybenzoic acids. One area of investigation is its potential as an acetylcholinesterase (AChE) inhibitor. Research on various hydroxybenzoic acids has shown that they can inhibit AChE. nih.gov For example, 4-hydroxyphenylacetic acid and 4-hydroxybenzoic acid have demonstrated inhibitory activity against AChE, with IC50 values of 6.24 µmol/µmol AChE and 6.36 µmol/µmol AChE, respectively. nih.gov The inhibition mechanism for these compounds predominantly involves hydrophobic and π-π interactions within the anionic active site of the enzyme. nih.gov

Protein-Ligand Complex Formation and Conformational Dynamics

Direct experimental data on the protein-ligand complex formation and conformational dynamics of this compound are limited. However, computational studies on related ligands interacting with their target receptors provide valuable insights. For instance, molecular docking and dynamics simulations of various ligands with serotonin receptors have revealed key amino acid residues involved in binding, which are generally located in the transmembrane helices III, V, VI, and VII. nih.gov

Structural analyses of active ester derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have shown that they adopt a cis folded conformation of the ethyl chain, with a specific orientation of the nitrogen atom's lone pair. nih.gov This conformation is believed to be crucial for their agonist activity at 5-HT4 receptors. It is plausible that this compound, when interacting with its molecular targets, would also adopt a specific conformation to fit within the binding pocket, stabilized by a network of interactions with surrounding amino acid residues. Further crystallographic and molecular modeling studies are needed to elucidate the precise three-dimensional arrangement and dynamic behavior of the protein-ligand complex involving this compound.

Modulatory Effects on Biochemical Pathways at a Molecular Level

Research on derivatives of this compound suggests its potential to modulate key inflammatory signaling pathways. A study on 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007), which shares the core 4-amino-2-hydroxybenzoic acid structure, demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglial cells. nih.gov This compound was found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov

Mechanistically, LX007 was shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and inhibit the nuclear translocation of the p65 subunit of nuclear factor-kappa B (NF-κB). nih.gov The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity. nih.govresearchgate.net Furthermore, the parent compound, 4-aminosalicylic acid (4-ASA), is also thought to exert its anti-inflammatory effects through the inhibition of NF-κB. nih.gov This suggests that the 4-amino-2-hydroxybenzoic acid scaffold is a key pharmacophore for modulating these inflammatory pathways at a molecular level.

Table 2: Modulatory Effects of a 4-Amino-2-hydroxybenzoic Acid Derivative on Biochemical Pathways

| Derivative | Cell Type | Stimulus | Effect | Targeted Pathway | Reference |

| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) | Primary microglia | LPS | Inhibition of NO and PGE2 production | MAPK, NF-κB | nih.gov |

In Vitro Studies on Antimicrobial and Antifungal Mechanisms

The antimicrobial mechanism of this compound can be inferred from studies on its parent compound, 4-aminosalicylic acid (4-ASA). 4-ASA is a well-known antitubercular agent that acts as a bacteriostatic agent against Mycobacterium tuberculosis. nih.govwikipedia.org Its mechanism of action involves the inhibition of folic acid synthesis. nih.govwikipedia.orgdrugbank.com As a structural analog of para-aminobenzoic acid (PABA), 4-ASA competes with PABA for the enzyme dihydropteroate (B1496061) synthase, a key enzyme in the folate biosynthetic pathway. wikipedia.org By inhibiting this enzyme, 4-ASA prevents the synthesis of dihydrofolic acid, a precursor for essential metabolites, thereby arresting bacterial growth. wikipedia.org It is highly probable that the addition of a chloro group at the 5-position does not fundamentally alter this primary mechanism of action against susceptible bacteria.

The antifungal mechanism of this compound is less defined. However, studies on other amino acid derivatives have shown various antifungal mechanisms, including the inhibition of amino acid biosynthesis. For example, the antifungal antibiotic (S) 2-amino-4-oxo-5-hydroxypentanoic acid inhibits homoserine dehydrogenase, an enzyme in the aspartate family of amino acid biosynthesis. drugbank.com While this is a different compound, it highlights that amino acid analogs can be effective antifungal agents by targeting specific metabolic pathways in fungi. Further research is needed to determine the specific antifungal mechanism of this compound.

Structure-Activity Relationship (SAR) Derivation for Mechanistic Elucidation

The structure-activity relationship (SAR) of this compound and its derivatives provides valuable insights into the molecular features required for their biological activities.

The 4-Amino Group: The amino group at the 4-position is crucial for the activity of aminosalicylates. Its presence is a key feature for the inhibition of folate synthesis in bacteria. wikipedia.org Modifications of this group can significantly alter the biological activity.

The 5-Chloro Substitution: The substitution of a chlorine atom at the 5-position has been shown to enhance the inhibitory activity of salicylic (B10762653) acid derivatives against NF-κB. nih.gov In the context of 4-aminosalicylic acid, this substitution likely modulates the electronic properties and lipophilicity of the molecule, potentially influencing its binding to target enzymes and receptors.

The 2-Hydroxy and Carboxyl Groups: The salicylic acid backbone, with its hydroxyl and carboxyl groups, is essential for the anti-inflammatory and other biological activities of these compounds. Amidation of the carboxylic group in 5-chlorosalicylic acid has been shown to increase its NF-κB inhibitory activity. nih.gov This suggests that modifications at this position can fine-tune the compound's potency.

Studies on derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have further elucidated the SAR for 5-HT receptor binding. For instance, the introduction of bulky substituents on the amine moiety of the side chain is well-tolerated and can even enhance the binding affinity for 5-HT4 receptors. nih.gov In contrast, for 5-HT3 receptors, smaller substituents on the basic nitrogen are generally preferred. nih.gov These findings highlight the importance of specific structural modifications in determining the selectivity and potency of these compounds for different molecular targets.

Applications of 4 Amino 5 Chloro 2 Hydroxybenzoic Acid in Chemical Technologies and Advanced Materials Non Clinical

Role as a Precursor in Complex Organic Synthesis

The strategic placement of reactive sites on the aromatic ring of 4-amino-5-chloro-2-hydroxybenzoic acid makes it a versatile precursor for constructing more complex molecules, including fine chemicals and diverse heterocyclic systems.

This compound serves as a crucial starting block for valuable chemical intermediates. A notable example is its role in the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid. pharmaffiliates.com This derivative is a key intermediate in the production of several "pride" class gastroprokinetic agents. pharmaffiliates.com The synthesis process highlights the utility of the 4-amino-2-hydroxybenzoic acid scaffold, where the hydroxyl and amino groups can be selectively modified to build more elaborate molecules. For instance, a common synthetic route involves the methylation of the hydroxyl group and subsequent chlorination to yield the target intermediate. pharmaffiliates.com

The substituted salicylic (B10762653) acid framework is a well-established precursor for various heterocyclic compounds. Substituted salicylic acids are recognized as attractive substrates for the synthesis of 4,1-benzoxazepines. The general synthetic strategy often involves the reaction of salicylaldehyde (B1680747) derivatives, which can be derived from the corresponding benzoic acids, with other reagents to form the core heterocyclic structure. google.combldpharm.com The presence of the amino and hydroxyl groups on this compound provides handles for cyclization reactions, positioning it as a potential building block for these and other related heterocyclic systems.

Functional Monomer for Polymer Science and Materials Development

While the bifunctional nature of this compound, possessing both a carboxylic acid and an amino group, suggests potential for its use as a monomer in polycondensation reactions to form polyamides or polyesters, specific examples of its application in polymer science are not extensively documented in publicly available literature. Chemical suppliers may categorize related compounds under "Polymer Science," but direct research demonstrating its use as a functional monomer in materials development is limited. google.com

Ligand in Coordination Chemistry and Catalysis

The molecular structure of this compound contains multiple potential donor sites—the carboxylate oxygen atoms, the phenolic oxygen, and the amino nitrogen—making it a candidate for acting as a ligand in coordination chemistry. These groups can chelate with metal ions to form stable complexes. google.com Its ability to form salts and complexes is noted in patent literature, where it is listed as a potential counter-ion for forming nicotine (B1678760) salt complexes. myskinrecipes.com

While specific studies detailing the coordination complexes of this compound itself are scarce, the chemistry of analogous compounds provides strong evidence for its potential. For example, the closely related isomer, 3-hydroxy-4-aminobenzoic acid, readily forms Schiff base ligands that coordinate with metal ions like Cu(II) and Ni(II). This suggests a similar capacity for this compound to participate in the formation of metal-organic frameworks or serve as a ligand in catalytic processes, although specific catalytic applications have yet to be detailed in research.

Development of Probes for Chemical Biology Research

The scaffold of this compound is relevant to the development of molecular probes for chemical biology. Its derivatives have been investigated for their biological activity, indicating the core structure's utility in designing molecules that can interact with specific biological targets. A prominent example is the methylated derivative, 4-amino-5-chloro-2-methoxybenzoic acid, which is a potent agonist for the 5-HT4 receptor and has been studied in the context of obesity and diabetes. The ability of this closely related molecule to bind with high affinity to a specific receptor highlights the potential of the this compound framework as a basis for creating new chemical probes for studying biological systems.

Utilization as Analytical Reagents in Specialized Methodologies

The functional groups present in this compound could theoretically be exploited for analytical purposes, such as in colorimetric or fluorometric assays, through derivatization or complexation reactions. However, there is limited specific information in the scientific literature detailing its use as a primary analytical reagent in specialized methodologies. While some suppliers may list the compound under general analytical chemistry categories, dedicated studies on its application as a specialized reagent are not readily found.

Other Material Science Applications (e.g., dyes, sensors)

The synthesis of organic dyes, especially azo dyes, frequently involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich species. Aromatic compounds containing amino and hydroxyl groups are common precursors in this process. Similarly, the development of chemical sensors, including colorimetric and fluorescent sensors, often relies on the specific binding interactions and signaling capabilities of functionalized organic molecules.

Therefore, while the potential for its use in these areas can be inferred from the broader principles of organic and material chemistry, there is a lack of specific research to populate detailed data tables on dye properties or sensor performance for this particular compound.

Emerging Research Directions and Future Perspectives on 4 Amino 5 Chloro 2 Hydroxybenzoic Acid Chemistry

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

For 4-Amino-5-chloro-2-hydroxybenzoic acid, AI and ML can be leveraged in several ways:

Property Prediction: Machine learning models, trained on large databases of chemical structures and their measured properties, can predict the physicochemical, and biological characteristics of novel derivatives of this compound. This in silico screening allows researchers to prioritize the synthesis of compounds with the highest potential for desired applications, be it in pharmaceuticals or materials science. nih.gov

Generative Models for Novel Structures: Advanced AI, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), can design new molecules with specific desired features. mdpi.com By inputting the core structure of this compound and defining target properties, these models can generate a library of virtual derivatives that are synthetically accessible and optimized for a particular function. Google DeepMind's GNoME (Graphical Networks for Material Exploration) is an example of a deep-learning tool that has been used to discover new material structures, a technology that could be applied to this class of compounds. semiconductor-digest.com

Reaction and Synthesis Planning: AI can assist in retrosynthetic analysis, proposing the most efficient and cost-effective pathways to synthesize this compound and its derivatives. youtube.com These tools can analyze known reactions and predict the outcomes of new transformations, helping chemists to design more effective synthetic strategies.

Sustainable Synthetic Pathways and Degradation Studies

The principles of green chemistry are increasingly becoming a cornerstone of modern chemical synthesis, emphasizing the reduction of waste, use of less hazardous materials, and energy efficiency. mdpi.com The future of this compound chemistry is intrinsically linked to the development of sustainable synthetic routes and a thorough understanding of its environmental fate.

Sustainable Synthesis: Future research will focus on developing greener methods for the synthesis of this compound and its derivatives. This includes:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com It has been successfully applied to the synthesis of related compounds like 4-aminoquinoline (B48711) derivatives. mdpi.com

Biocatalysis: The use of enzymes for halogenation and other transformations offers a highly selective and environmentally benign alternative to traditional chemical reagents. nih.gov

Renewable Starting Materials: Investigating the synthesis of precursors from renewable bio-based sources, such as aminobenzoic acids derived from the shikimate pathway in microbes, presents a long-term goal for sustainability. scirp.org A patent for the synthesis of the related 4-amino-5-chloro-2-methoxybenzoic acid outlines a chemical route starting from p-aminosalicylic acid, which could be adapted to greener principles. google.com

Degradation Studies: Understanding the environmental persistence and degradation pathways of this compound is crucial for assessing its environmental impact.

Photocatalytic Degradation: Research into the use of photocatalysts, such as TiO2 and ZnO, for the degradation of related compounds like salicylic (B10762653) acid and other chlorinated aromatic compounds has shown promise. researchgate.netresearchgate.netnih.govnih.gov Future studies will likely explore the efficacy of these methods for the complete mineralization of this compound into benign products like CO2 and inorganic ions.

Biodegradation: Investigating the ability of microorganisms to metabolize and degrade this compound is another important research avenue. Some bacteria are known to degrade chlorobenzoic acids, and similar pathways could potentially be identified for this compound.

The table below summarizes potential sustainable approaches for the synthesis and degradation of this compound.

| Process | Sustainable Approach | Potential Benefits | Relevant Research Area |

| Synthesis | Microwave-Assisted Methods | Reduced reaction time, lower energy consumption | Green Chemistry, Organic Synthesis |

| Biocatalysis (e.g., Halogenases) | High selectivity, mild reaction conditions, reduced waste | Biotechnology, Enzymology | |

| Use of Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint | Biorefining, Synthetic Biology | |

| Degradation | Advanced Oxidation Processes (AOPs) | Complete mineralization of the compound | Environmental Chemistry, Catalysis |

| Photocatalysis (e.g., with TiO2, ZnO) | Use of light as an energy source, efficient degradation | Materials Science, Environmental Remediation | |

| Microbial Degradation | Natural attenuation, low-cost remediation | Environmental Microbiology, Bioremediation |

Elucidation of Novel Mechanistic Insights

A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing new synthetic methodologies. For this compound, several areas are ripe for mechanistic investigation.

Halogenation and Dehalogenation: While the halogenation of salicylic acid has been studied, the specific kinetics and mechanisms for the introduction of chlorine at the C-5 position in the presence of an amino group at C-4 warrant further investigation. acs.orgsemanticscholar.org Understanding the interplay of the activating hydroxyl group and the directing effect of the amino group is key. libretexts.orglibretexts.org Furthermore, enzymatic halogenation and dehalogenation reactions are known to proceed through diverse and fascinating mechanisms, offering a blueprint for developing new biocatalytic routes. nih.gov

Oxidation-Reduction Reactions: The kinetics and mechanism of the oxidation of related compounds like salicylic acid hydrazide have been explored. researchgate.net Similar studies on this compound could reveal how the substituents influence the electron transfer processes, which is critical for applications in areas like electrochemistry and catalysis.

Polymerization and Condensation Reactions: As a bifunctional monomer, this compound can participate in condensation polymerization. Mechanistic studies of these reactions would provide insights into the polymer growth, structure, and properties, which is essential for the rational design of advanced materials.

Formation during Water Treatment: The chlorination of aromatic amino acids during water disinfection can lead to the formation of disinfection byproducts (DBPs). nih.gov Mechanistic studies, combining experimental data with quantum chemical calculations, can elucidate the pathways by which compounds like this compound might be formed or degraded during such processes. nih.gov

Exploration of Derivatization for Advanced Functional Materials

The unique combination of a carboxylic acid, an amine, a hydroxyl group, and a chlorine atom on a benzene (B151609) ring makes this compound a highly versatile building block for the synthesis of advanced functional materials. nih.gov Derivatization of this core structure can lead to a wide array of materials with tailored properties.

Aromatic Polyamides (Aramids): Aminobenzoic acids are key monomers in the production of aramids, which are high-performance polymers known for their thermal stability and mechanical strength. nih.gov The presence of the hydroxyl and chloro substituents in this compound could be exploited to create novel aramids with enhanced properties, such as improved solubility, flame retardancy, or the ability to coordinate metal ions.

Peptidomimetics: The structural rigidity of the aminobenzoic acid scaffold makes it an excellent component for peptidomimetics, which are compounds that mimic the structure and function of peptides. nih.gov Derivatives of this compound could be incorporated into peptide sequences to create more stable and potent therapeutic agents. mdpi.comnih.gov

Supramolecular Assemblies: The functional groups on the molecule are capable of forming hydrogen bonds and other non-covalent interactions, making it a candidate for the construction of self-assembling supramolecular structures. For instance, porphyrin-substituted benzoic acids have been shown to form highly ordered structures through a chemical energy-assisted self-assembly process. nih.gov

Functional Dyes and Pigments: The aromatic core and the potential for forming azo compounds through derivatization of the amino group suggest that it could serve as a precursor for novel dyes and pigments with specific optical or electronic properties.

The table below outlines some potential derivatization strategies and the resulting functional materials.

| Functional Group Targeted | Derivatization Reaction | Resulting Functional Material | Potential Application |

| Amino and Carboxyl groups | Polycondensation | Aromatic Polyamides (Aramids) | High-performance fibers, heat-resistant materials |

| Amino group | Coupling with amino acids/peptides | Peptidomimetics | Drug discovery, therapeutic agents |

| Carboxyl group | Esterification/Amidation | Small molecule derivatives, prodrugs | Pharmaceuticals, agrochemicals |

| Aromatic ring/Functional groups | Supramolecular assembly | Gels, liquid crystals, nanostructures | Smart materials, sensors |

| Amino group | Diazotization and coupling | Azo dyes | Pigments, organic electronics |

Identification of Unexplored Research Avenues and Open Questions

Despite the potential of this compound, many aspects of its chemistry remain unexplored. Identifying these knowledge gaps is essential for guiding future research efforts.

Solid-State Chemistry and Polymorphism: The solid-state structure and the potential for polymorphism of this compound have not been extensively studied. Different crystalline forms can have significantly different physical properties, which is crucial for applications in pharmaceuticals and materials science. The study of related compounds like 5-chloro-2-hydroxybenzoic acid has revealed complex hydrogen bonding networks in the solid state. nih.gov

Coordination Chemistry: The molecule possesses multiple potential coordination sites (carboxyl, hydroxyl, amino groups) for binding to metal ions. The synthesis and characterization of metal-organic frameworks (MOFs) or coordination polymers based on this ligand is a largely unexplored area that could lead to new materials for catalysis, gas storage, or separation.

Biological Activity Profile: While related aminobenzoic and salicylic acid derivatives have a wide range of biological activities, the specific bioactivity profile of this compound is not well-defined. researchgate.net Systematic screening for antimicrobial, anticancer, or other therapeutic activities could reveal new potential applications. mdpi.comnih.gov

Advanced Spectroscopic Characterization: A detailed investigation using advanced spectroscopic techniques, such as solid-state NMR and terahertz spectroscopy, could provide deeper insights into the structure and dynamics of this molecule and its derivatives in different environments.

Theoretical Modeling of Excited States: The photophysical properties of this compound are largely unknown. Theoretical calculations of its excited states could predict its fluorescence, phosphorescence, and photochemical reactivity, opening up possibilities for applications in sensing, imaging, and photochemistry.

Q & A

Basic: What are the recommended methods for synthesizing 4-Amino-5-chloro-2-hydroxybenzoic acid in high purity?

Methodological Answer:

The synthesis typically involves coupling reactions followed by purification steps. For example, 4-Amino-5-chloro-2-methoxybenzoic acid (a structural analog) is synthesized via coupling with glycine benzyl ester using carbodiimide-based reagents, followed by catalytic hydrogenation to remove protective groups and isolate the final product . Key considerations include:

- Reagent Selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to ensure efficient amide bond formation.

- Catalytic Hydrogenation : Optimize hydrogen pressure (1–3 atm) and catalyst loading (e.g., 10% Pd/C) to achieve complete deprotection without over-reduction.

- Purification : Employ recrystallization or preparative HPLC to isolate the compound with >98% purity.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Characterization relies on a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze - and -NMR to confirm substituent positions (e.g., amino, chloro, and hydroxyl groups) and detect impurities .

- HPLC-MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry to verify molecular weight (171.57 g/mol) and quantify purity .

- Melting Point Analysis : Compare observed melting points (e.g., 204–209°C for analogs) with literature values to assess crystallinity .

Advanced: What strategies are effective in resolving contradictory crystallographic data during the structural determination of derivatives?

Methodological Answer:

Contradictions in crystallographic data (e.g., disordered atoms or twinning) require advanced refinement tools:

- SHELX Software : Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling high-resolution data. For twinned crystals, apply the TWIN/BASF commands to refine twin laws .

- Validation Metrics : Cross-check R-factors (<5%), electron density maps, and Hirshfeld surfaces to validate hydrogen bonding and packing interactions.

- Data Collection : Optimize crystal mounting and data collection at synchrotron facilities to minimize radiation damage and improve resolution .

Advanced: How can the compound’s solubility be optimized for in vitro receptor binding assays?

Methodological Answer:

Solubility challenges in aqueous buffers (e.g., PBS) are addressed via:

- pH Adjustment : Dissolve the compound in mildly acidic buffers (pH 4–5) where the carboxylic acid group is protonated, enhancing solubility .

- Co-Solvents : Use DMSO (≤5% v/v) or ethanol to pre-dissolve the compound before dilution in assay buffers.

- Derivatization : Synthesize hydrochloride salts (e.g., 5-Amino-2-fluoro-4-methylsulfanylbenzoic acid hydrochloride) to improve stability and aqueous solubility .

Advanced: What methodological considerations apply when designing derivatives for dual receptor antagonism studies?

Methodological Answer:

Designing derivatives targeting dopamine D2 and serotonin 5-HT3 receptors involves:

- Structure-Activity Relationship (SAR) : Modify the hydroxybenzoic acid core with substituents (e.g., methoxy, fluoro) to enhance receptor binding. For example, 4-Amino-5-chloro-2-methoxybenzoic acid derivatives showed nanomolar affinity in receptor assays .

- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptor active sites, focusing on hydrogen bonds with Ser129 (D2) and Trp183 (5-HT3).

- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and BBB permeability using PAMPA models .

Advanced: How can researchers address discrepancies in reported bioactivity data for this compound?

Methodological Answer:

Bioactivity contradictions often arise from assay conditions or impurity profiles:

- Assay Standardization : Use validated cell lines (e.g., HEK293 for GPCRs) and control compounds (e.g., haloperidol for D2) to normalize results.

- Impurity Profiling : Quantify byproducts (e.g., dechlorinated analogs) via LC-MS and correlate their presence with off-target effects .

- Dose-Response Curves : Perform triplicate experiments across a wide concentration range (1 nM–100 µM) to ensure reproducibility.